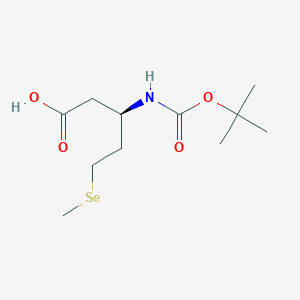
Boc-D-beta-Homoselenomethionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-D-beta-Homoselenomethionine is a synthetic amino acid derivative where the sulfur atom in methionine is replaced by a selenium atom. This compound is protected by a tert-butyloxycarbonyl (Boc) group, which is commonly used to protect amine groups in organic synthesis. The presence of selenium imparts unique chemical properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-beta-Homoselenomethionine typically involves the following steps:
Protection of the amine group: The amine group of D-beta-Homoselenomethionine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile.
Selenation: The sulfur atom in methionine is replaced by selenium through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection: Large quantities of D-beta-Homoselenomethionine are reacted with Boc2O in the presence of a base.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-D-beta-Homoselenomethionine undergoes various chemical reactions, including:
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Major Products Formed
Oxidation: Selenoxide, selenone.
Reduction: Selenide.
Deprotection: Free amine derivative
Applications De Recherche Scientifique
Boc-D-beta-Homoselenomethionine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Boc-D-beta-Homoselenomethionine involves its interaction with biological molecules through its selenium atom. Selenium can participate in redox reactions, acting as an antioxidant by neutralizing reactive oxygen species. The Boc group protects the amine during synthesis and can be removed to expose the active site for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-D-beta-Homomethionine: Similar structure but contains sulfur instead of selenium.
Boc-D-beta-Homophenylalanine: Contains a phenyl group instead of a selenium atom.
Uniqueness
Boc-D-beta-Homoselenomethionine is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activities not found in its sulfur or phenyl analogs. This makes it a valuable compound for research in redox biology, medicinal chemistry, and material science .
Propriétés
Formule moléculaire |
C11H21NO4Se |
|---|---|
Poids moléculaire |
310.26 g/mol |
Nom IUPAC |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylselanylpentanoic acid |
InChI |
InChI=1S/C11H21NO4Se/c1-11(2,3)16-10(15)12-8(5-6-17-4)7-9(13)14/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
Clé InChI |
QTCVBUATUZMYKQ-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC[Se]C)CC(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC[Se]C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


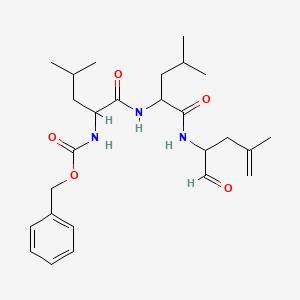
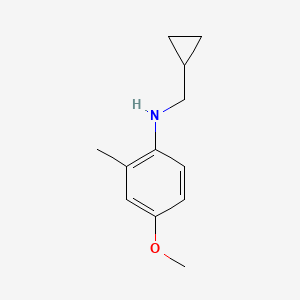
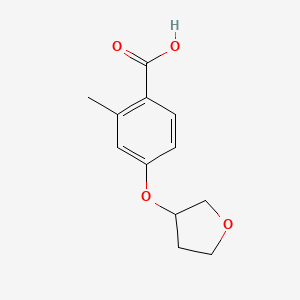
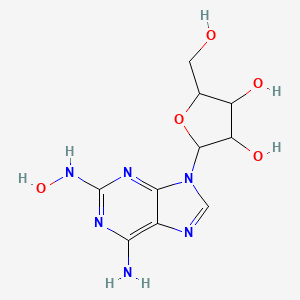
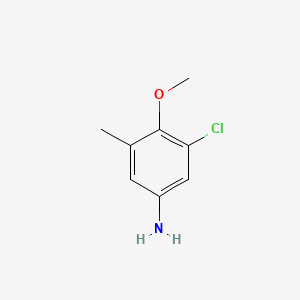
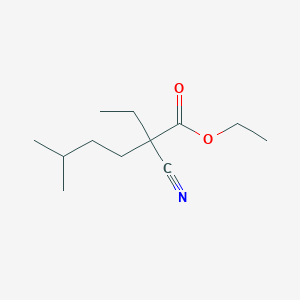
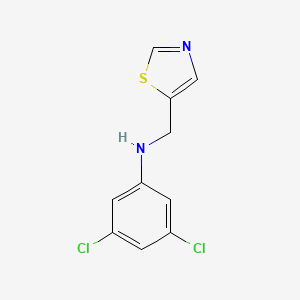
![Ethyl 4'-(aminomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B15092895.png)
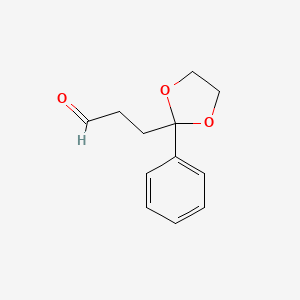
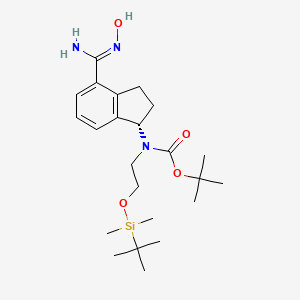
![(2E)-3-[5-bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B15092915.png)
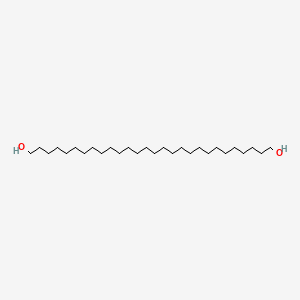

![8-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B15092950.png)
